1,2-Oxazole-3,5-dicarboxylic acid 1,2-Oxazole-3,5-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 89379-30-6
VCID: VC16017377
InChI: InChI=1S/C5H3NO5/c7-4(8)2-1-3(5(9)10)11-6-2/h1H,(H,7,8)(H,9,10)
SMILES:
Molecular Formula: C5H3NO5
Molecular Weight: 157.08 g/mol

1,2-Oxazole-3,5-dicarboxylic acid

CAS No.: 89379-30-6

Cat. No.: VC16017377

Molecular Formula: C5H3NO5

Molecular Weight: 157.08 g/mol

* For research use only. Not for human or veterinary use.

1,2-Oxazole-3,5-dicarboxylic acid - 89379-30-6

Specification

CAS No. 89379-30-6
Molecular Formula C5H3NO5
Molecular Weight 157.08 g/mol
IUPAC Name 1,2-oxazole-3,5-dicarboxylic acid
Standard InChI InChI=1S/C5H3NO5/c7-4(8)2-1-3(5(9)10)11-6-2/h1H,(H,7,8)(H,9,10)
Standard InChI Key OSKMGGSWKBKSMF-UHFFFAOYSA-N
Canonical SMILES C1=C(ON=C1C(=O)O)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The 1,2-oxazole core consists of an oxygen atom at position 1 and a nitrogen atom at position 2, forming a planar aromatic heterocycle. The two carboxylic acid groups at positions 3 and 5 introduce strong hydrogen-bonding capacity and polarity. X-ray diffraction studies of analogous compounds, such as 5-methyl-1,2-oxazole-3-carboxylic acid, reveal near-planar arrangements of non-hydrogen atoms, with carboxylic oxygen atoms deviating minimally (≤0.075 Å) from the ring plane . This planarity facilitates π-π stacking interactions, as observed in crystal structures where dimers form via O–H···O hydrogen bonds and centroid distances of 3.234 Å .

Key Physicochemical Parameters

The compound’s properties are summarized below:

PropertyValueSource
Molecular formulaC₅H₃NO₅
Molecular weight157.08 g/mol
LogP (partition coefficient)-0.04
Polar surface area101 Ų
Hydrogen bond donors2
Hydrogen bond acceptors5
Rotatable bonds2

The low LogP value indicates high hydrophilicity, while the polar surface area suggests limited membrane permeability, aligning with its role in aqueous-phase reactions .

Synthetic Pathways

Cyclization of β-Enamino Ketoesters

A classical route involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. This method, adapted from Rosa et al., proceeds via intermediates AC (Scheme 1) :

  • Condensation of β-enamino ketoester (3a) with hydroxylamine forms intermediate A.

  • Elimination of dimethylamine yields intermediate B, which undergoes cyclization to C.

  • Dehydration produces the 1,2-oxazole product (4a) .

This pathway is regioselective, favoring 3,5-substitution due to electronic and steric factors.

Direct Synthesis from Carboxylic Acids

A recent advancement employs triflylpyridinium reagents to activate carboxylic acids, enabling one-pot oxazole formation. Key steps include :

  • Acylpyridinium salt formation: Reaction of carboxylic acid (1a) with DMAP-Tf generates a reactive intermediate.

  • Nucleophilic attack: Isocyanoacetates or tosylmethyl isocyanide (2a) attack the activated intermediate.

  • Cyclization: Intramolecular dehydration yields 4,5-disubstituted oxazoles (3aa–3sb) with yields up to 94% .

This method is scalable and tolerant of functional groups, including halogens and bulky substituents .

Functional Applications

Bioactive Molecule Synthesis

1,2-Oxazole-3,5-dicarboxylic acid derivatives exhibit inhibitory activity against monoamine oxidase (MAO), a therapeutic target for neurological disorders . The carboxylic acid groups enhance metal coordination, enabling applications in:

  • Transition metal complexes: As multidentate ligands for catalytic or magnetic materials .

  • Prodrug synthesis: Gram-scale production of 5-aminolevulinic acid (5-ALA), an FDA-approved prodrug for photodynamic therapy .

Late-Stage Functionalization

The compound’s reactivity enables modifications of bioactive scaffolds:

  • Estrone derivatives: Incorporation into steroid frameworks for anticancer agent development .

  • Lipoic acid analogs: Synthesis of antioxidants with improved bioavailability .

Stability and Reactivity

Reactivity in Solution

In aqueous media, the compound exists as a zwitterion, with pKa values approximating 2.1 (carboxylic acid) and 4.7 (oxazole nitrogen protonation) . This pH-dependent behavior influences its solubility and metal-binding capacity.

Industrial and Environmental Considerations

Scalability and Cost

The triflylpyridinium-mediated synthesis offers advantages for industrial use:

  • Reagent recovery: DMAP base is recyclable, reducing waste .

  • Broad substrate scope: Compatible with sterically hindered and electron-deficient acids .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator